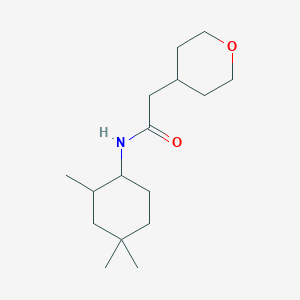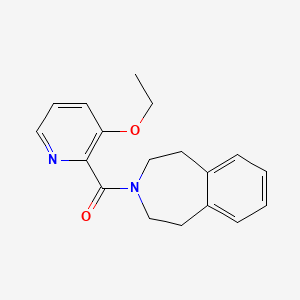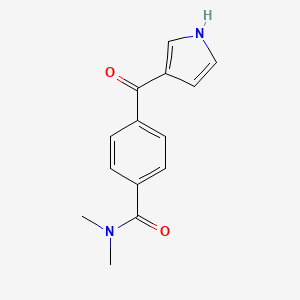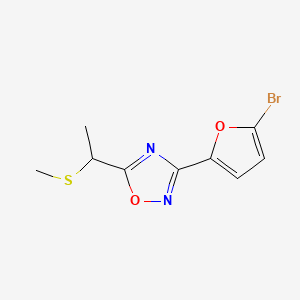
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide, also known as FTY720 or fingolimod, is a synthetic compound used in scientific research. It was first synthesized in 1992 by Japanese researchers and was later developed as a drug for the treatment of multiple sclerosis. However, in
作用機序
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide exerts its effects by binding to sphingosine-1-phosphate receptors on lymphocytes, causing their internalization and subsequent degradation. This leads to a decrease in the number of circulating lymphocytes and a reduction in their ability to migrate to inflammatory sites. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide also modulates the activity of dendritic cells, leading to a decrease in their ability to activate T cells.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have several biochemical and physiological effects. It reduces the number of circulating lymphocytes, leading to a decrease in inflammation. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide also modulates the activity of dendritic cells, leading to a decrease in their ability to activate T cells. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize and has been extensively studied in animal models. However, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has some limitations for lab experiments. It is not selective for specific immune cell types and may have off-target effects. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has poor solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have neuroprotective effects and may be effective in slowing the progression of these diseases. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide may have potential applications in cancer immunotherapy. It has been shown to modulate the activity of dendritic cells and may be effective in enhancing the immune response to cancer cells. Finally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide may have potential applications in the treatment of viral infections. It has been shown to modulate the activity of dendritic cells and may be effective in enhancing the immune response to viral infections.
合成法
The synthesis of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide involves several steps, including the reaction of 2-fluorophenol with 1,4-dibromobutane to form 2-(2-fluorophenoxy)butane-1,4-dibromide. The next step involves the reaction of the dibromide with potassium tert-butoxide to form 2-(2-fluorophenoxy)but-2-ene-1,4-diol. The final step involves the reaction of the diol with N-(tert-butoxycarbonyl)-4-amino-1,2-oxazolidine to form 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide.
科学的研究の応用
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been extensively used in scientific research due to its immunomodulatory properties. It acts as a sphingosine-1-phosphate receptor agonist and modulates the immune response by inhibiting the egress of lymphocytes from lymphoid organs. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to be effective in the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO3/c1-4-16(23-17-8-6-5-7-15(17)19)18(21)20(13(2)3)14-9-11-22-12-10-14/h5-8,13-14,16H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHELSTBHVNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C1CCOCC1)C(C)C)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)


![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)

![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)

![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
